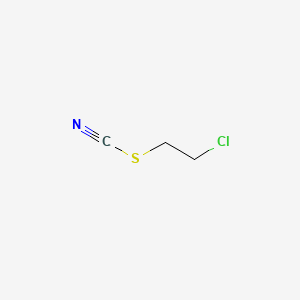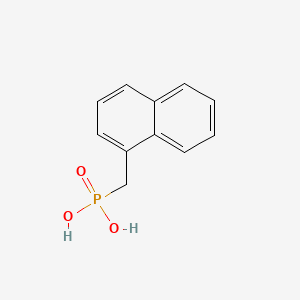
(1-Naphthylmethyl)phosphonic acid
Vue d'ensemble
Description
“(1-Naphthylmethyl)phosphonic acid” is a type of organophosphorus compound with the molecular formula C11H11O3P . It is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The compound has a molecular weight of 222.177001g/mol .
Synthesis Analysis
The synthesis of phosphonic acids and their esters can be achieved through various methods. Some of the most popular synthetic methods include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . These methods are presented in terms of substrate and reagent description, reaction scheme and mechanism, examples, and a selected procedure . If synthesis leads to an ester, transformation into a phosphonic acid is usually required. Therefore, two methods of such transformation are presented: acidic hydrolysis and transsilylation/methanolysis .Molecular Structure Analysis
The molecular structure of “(1-Naphthylmethyl)phosphonic acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The compound has a molecular weight of 222.177001g/mol .Chemical Reactions Analysis
Phosphonic acids and their esters are known for their diverse utility in various applications such as antibiotic and antiviral agents, chelating agents in imaging, catalysts, ion exchange materials, and components of polymers used in paints and adhesives . The reactions leading to phosphonic acids and their esters are reviewed in terms of substrate and reagent description, reaction scheme and mechanism, examples, and a selected procedure .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Naphthylmethyl)phosphonic acid” include a density of 1.397, a melting point of 212-213°C, a boiling point of 478°C at 760mmHg, a refractive index of 1.663, and a flash point of 242.9°C .Applications De Recherche Scientifique
Self-Assembly and Nanostructures
- Nanobelts and Spherical Aggregates Formation: A study by Nandre et al. (2013) found that a naphthalene diimide motif with phosphonic acid functionalities self-assembles with L- and D-arginine, forming nanobelts and spherical aggregates at pH 9 in water (Nandre et al., 2013).
Coordination Polymer Chemistry
- Synthesis and Structure of Lanthanum Hybrids: Research by Białek et al. (2013) synthesized two diphosphonic acids based on naphthalene, engaging them with La3+ ion to produce single crystalline metal phosphonates. The study highlighted the influence of ligand structures, including conformational flexibility, on the final structures of these hybrids (Białek et al., 2013).
Luminescence and Optical Properties
- Unique Luminescence Properties: Bloyet et al. (2018) investigated the luminescence properties of Zn phosphonate derived from 1-naphthylmethylphosphonic acid, revealing unique features like excimer emission and red luminescence due to aggregation-induced emission (Bloyet et al., 2018).
Supramolecular Chemistry
- Flower-Shaped Supramolecular Structures: A study by Bhosale et al. (2015) demonstrated the formation of flower-shaped supramolecular structures from phosphonic acid appended naphthalene diimide with melamine, highlighting the role of molecular recognition and non-covalent interactions in creating complex assemblies (Bhosale et al., 2015).
Surface and Interface Control
- Phosphonic Acid in Nanomaterial Synthesis: Guerrero et al. (2013) discussed the use of phosphonic acids in controlling surface and interface properties in hybrid materials, organic electronic devices, and in the synthesis of nanomaterials, highlighting their versatility and applications across various fields (Guerrero et al., 2013).
Agricultural Applications
- Crop Protection and Fungicides: Dann and McLeod (2020) explored the use of phosphonic acid-based fungicides in agriculture, particularly for managing soilborne oomycete diseases. Their versatility and effectiveness in various applications demonstrate the agricultural importance of phosphonic acids (Dann & McLeod, 2020)
Orientations Futures
Phosphonic acids and their esters have found use or seem of interest in metal phosphonate chemistry . They have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics , making the synthesis of phosphonic acids a determinant question for numerous research projects .
Propriétés
IUPAC Name |
naphthalen-1-ylmethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11O3P/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGCMUNBGIOQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197096 | |
| Record name | Phosphonic acid, (1-naphthylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Naphthylmethyl)phosphonic acid | |
CAS RN |
4730-77-2 | |
| Record name | P-(1-Naphthalenylmethyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4730-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, (1-naphthylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004730772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Naphthylmethyl)phosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, (1-naphthylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



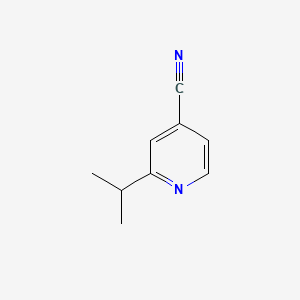
![Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B1593743.png)
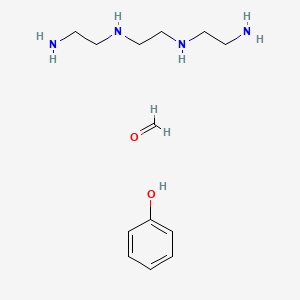
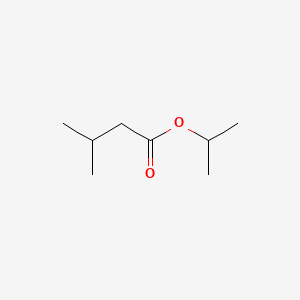
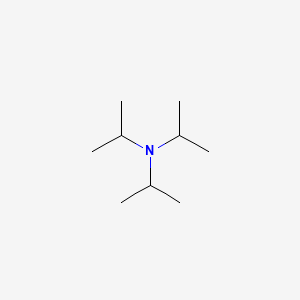
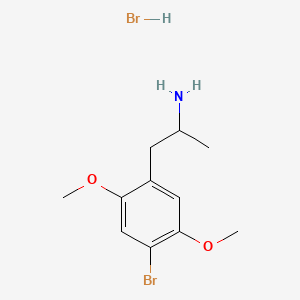

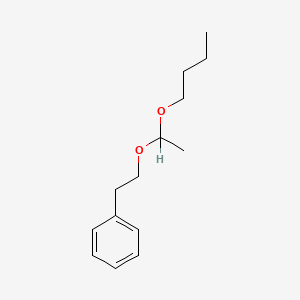


![[1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-5,5'-dimethyl-](/img/structure/B1593756.png)


